Tetrabutylammonium 2-amino-6-iodopurinate
Overview
Description
Tetrabutylammonium 2-amino-6-iodopurinate is a chemical compound with the molecular formula C16H36IN5. It is a derivative of purine, a heterocyclic aromatic organic compound, and contains an iodine atom at the 6th position of the purine ring. This compound is often used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrabutylammonium 2-amino-6-iodopurinate typically involves the reaction of 6-iodopurine with tetrabutylammonium hydroxide. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and advanced purification methods ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Tetrabutylammonium 2-amino-6-iodopurinate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or halides.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced purine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as DMSO or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted purine derivatives, oxidized purine compounds, and reduced purine derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
Tetrabutylammonium 2-amino-6-iodopurinate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tetrabutylammonium 2-amino-6-iodopurinate involves its interaction with various molecular targets, including nucleic acids and enzymes. The compound can bind to specific sites on DNA or RNA, affecting their structure and function. Additionally, it can inhibit or activate certain enzymes, leading to changes in biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Tetrabutylammonium (6-chloro-1H-purin-2-YL)amide
- Tetrabutylammonium (6-bromo-1H-purin-2-YL)amide
- Tetrabutylammonium (6-fluoro-1H-purin-2-YL)amide
Uniqueness
Tetrabutylammonium 2-amino-6-iodopurinate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, bromo, and fluoro counterparts. The iodine atom’s larger size and higher polarizability contribute to different interaction patterns with molecular targets, making this compound valuable for specific research and industrial applications.
Properties
IUPAC Name |
6-iodopurin-9-id-2-amine;tetrabutylazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C5H3IN5/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;6-3-2-4(9-1-8-2)11-5(7)10-3/h5-16H2,1-4H3;1H,(H2-,7,8,9,10,11)/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQTXQCQROFQIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=NC2=C([N-]1)N=C(N=C2I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39IN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433634 | |
Record name | AGN-PC-0MWRAF | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156126-48-6 | |
Record name | 1-Butanaminium, N,N,N-tributyl-, salt with 6-iodo-9H-purin-2-amine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156126-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrabutylammonium 2-amino-6-iodopurinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156126486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AGN-PC-0MWRAF | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tetrabutylammonium 2-amino-6-iodopurinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.322 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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